Diphenyltin Dichloride-d10
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for organometallic compounds with isotopic labeling. The official International Union of Pure and Applied Chemistry name is dichloro-bis(2,3,4,5,6-pentadeuteriophenyl)stannane , which explicitly identifies the central tin atom, the two chlorine substituents, and the specific deuterium positions within each phenyl ring. This nomenclature system ensures unambiguous identification by specifying both the connectivity and the isotopic composition of the molecule.
The molecular formula is represented as C₁₂D₁₀Cl₂Sn, indicating twelve carbon atoms, ten deuterium atoms, two chlorine atoms, and one tin atom. The molecular weight of the deuterated compound is 353.89 grams per mole, representing an increase of approximately 10 atomic mass units compared to the non-deuterated parent compound. The Chemical Abstracts Service registry information for this deuterated compound relates to the unlabeled parent compound with Chemical Abstracts Service number 1135-99-5, though the deuterated version may have distinct registry considerations.
Alternative systematic names found in the literature include "Dichlorobis(phenyl)tin-d10" and "Dichlorodiphenylstannane-d10". These variations reflect different approaches to nomenclature while maintaining the essential structural information. The compound is also referenced as "Diphenyltin chloride-d10" in commercial contexts, though this represents a simplified naming convention rather than systematic nomenclature.
Structural Relationship to Parent Compound (Diphenyltin Dichloride)
The structural relationship between this compound and its parent compound diphenyltin dichloride demonstrates the conservation of molecular geometry despite isotopic substitution. The parent compound, with molecular formula C₁₂H₁₀Cl₂Sn, features a central tin atom in a tetrahedral coordination environment bonded to two phenyl groups and two chlorine atoms. The structural motif remains unchanged in the deuterated analog, with the tin-carbon and tin-chlorine bond lengths and angles maintaining their original values.
Comparative analysis reveals that the deuterium substitution occurs exclusively at the aromatic hydrogen positions, leaving the organotin framework intact. The parent compound exhibits a melting point range of 41-43°C and a boiling point of 333-337°C. These thermal properties are expected to remain essentially unchanged in the deuterated version due to the minimal impact of deuterium substitution on intermolecular forces and molecular packing arrangements.
The International Union of Pure and Applied Chemistry name for the parent compound is "dichloro(diphenyl)stannane", which serves as the basis for the deuterated analog's nomenclature. The linear formula representation (C₆H₅)₂SnCl₂ for the parent compound becomes (C₆D₅)₂SnCl₂ for the deuterated version, clearly illustrating the isotopic substitution pattern. This systematic relationship facilitates understanding of how deuterium labeling preserves the fundamental chemical properties while introducing analytical advantages.
Isotopic Labeling Patterns and Deuterium Distribution
The isotopic labeling pattern in this compound represents complete deuteration of all aromatic hydrogen positions across both phenyl rings. The designation "d10" indicates the presence of ten deuterium atoms, with five deuterium substituents on each phenyl ring corresponding to the hydrogen atoms at the 2, 3, 4, 5, and 6 positions of the benzene rings. This labeling strategy ensures that every carbon-hydrogen bond in the aromatic system is converted to a carbon-deuterium bond.
The Simplified Molecular-Input Line-Entry System notation for the compound, [2H]c1c([2H])c([2H])c(c([2H])c1[2H])Sn(Cl)c2c([2H])c([2H])c([2H])c([2H])c2[2H], explicitly shows the deuterium positions. This notation system provides unambiguous identification of each deuterium atom's location within the molecular structure. The symmetrical distribution of deuterium atoms across both phenyl rings maintains the compound's structural symmetry while providing comprehensive isotopic labeling.
| Labeling Position | Number of Deuterium Atoms | Ring Distribution | Source |
|---|---|---|---|
| Ortho positions (2,6) | 4 | 2 per ring | |
| Meta positions (3,5) | 4 | 2 per ring | |
| Para positions (4) | 2 | 1 per ring | |
| Total Deuterium | 10 | 5 per ring |
The International Chemical Identifier string InChI=1S/2C6H5.2ClH.Sn/c21-2-4-6-5-3-1;;;/h21-5H;21H;/q;;;;+2/p-2/i21D,2D,3D,4D,5D;;; incorporates specific isotopic information, with the final portion indicating deuterium substitution at all five positions of each phenyl ring. This comprehensive labeling approach maximizes the analytical utility of the compound by eliminating all potential sources of hydrogen-deuterium exchange in the aromatic system.
The accurate mass of the compound is 353.9809 atomic mass units, reflecting the precise contribution of each deuterium atom to the overall molecular mass. This high level of isotopic incorporation, typically exceeding 95% deuterium content based on High Performance Liquid Chromatography analysis, ensures reliable analytical performance. The systematic distribution of deuterium atoms throughout the aromatic framework provides distinct spectroscopic signatures that enable precise identification and quantification in complex analytical matrices.
Properties
Molecular Formula |
C₁₂D₁₀Cl₂Sn |
|---|---|
Molecular Weight |
353.89 |
Synonyms |
Dichlorobis(phenyl)tin-d10; Dichlorodiphenylstannane-d10; Dichlorodiphenyltin-d10; Diphenyldichlorotin-d10; Diphenylstannyl dichloride-d10; Diphenyltin chloride-d10; NSC 405640-d10; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Organotin Compounds
Structural and Functional Differences
Organotin compounds vary in alkyl/aryl substituents and ligand composition, which directly influence their chemical reactivity, stability, and biological activity. Below is a comparative analysis with key analogs:
Table 1: Key Properties of Diphenyltin Dichloride-d10 and Analogous Compounds
Key Observations :
- Substituent Effects : The number and type of substituents (e.g., phenyl vs. methyl) determine lipophilicity and biological interactions. Triphenyltin compounds exhibit higher cytotoxicity than diphenyltin analogs due to increased lipophilicity and stronger biomolecular interactions .
- Deuterated vs. Non-deuterated: this compound retains the chemical behavior of its non-deuterated counterpart but offers distinct advantages in spectroscopic tracking .
Cytotoxicity and Environmental Impact
Cytotoxicity :
- Diphenyltin Dichloride vs. Triphenyltin Chloride : A 2019 study on K562 leukemia cells revealed that diphenyltin derivatives (IC${50}$ = 4.0 µM) showed comparable cytotoxicity to triphenyltin analogs (IC${50}$ = 8.0 µM), though statistical significance was absent. This challenges the conventional view that triphenyltin compounds are universally more toxic .
- Mechanistic Insights: Organotin(IV) compounds act as electron acceptors, interacting with biomolecules like ATP synthase. Diphenyltin dichloride forms unstable intermediates during these interactions, which may modulate its toxicity .
Environmental Persistence :
- Diphenyltin compounds exhibit moderate toxicity in freshwater ecosystems. A 2023 study demonstrated that diphenyltin chloride reduced aerobic bacterial counts in River Benue, though its degradation rate was faster than triorganotins like tributyltin (TBT) .
Preparation Methods
Grignard Reaction with Tin(IV) Chloride
The most common method involves reacting phenylmagnesium bromide (CHMgBr) with tin(IV) chloride (SnCl) in an anhydrous ether solvent:
Key conditions include:
Purification and Characterization
The crude product is purified via vacuum distillation (boiling point: 333–337°C) and recrystallized from non-polar solvents. Analytical confirmation relies on:
Deuteration Strategies for Diphenyltin Dichloride-d10
Deuterated analogs like this compound are synthesized by substituting hydrogen-containing reactants with deuterated equivalents. Two primary approaches are viable:
Direct Synthesis Using Deuterated Starting Materials
The preferred route involves using deuterated phenyl precursors during the Grignard reaction.
Preparation of Deuterated Phenylmagnesium Bromide
Reaction with Tin(IV) Chloride
The deuterated Grignard reagent is reacted with SnCl under conditions identical to the non-deuterated synthesis:
Critical Parameters :
-
Temperature Control : Maintain ≤5°C to avoid side reactions.
-
Solvent Purity : THF-d must be rigorously dried (e.g., over molecular sieves) to prevent hydrolysis.
Optimization of Reaction Conditions
Catalytic Considerations
Neutralized verdigris (basic copper carbonate) is cited as a catalyst in analogous condensation reactions for dichloro-diphenyl ether synthesis. While not directly applicable here, catalytic systems that enhance Sn–C bond formation (e.g., Lewis acids like AlCl) may improve yields.
Solvent and Temperature Effects
Yield and Purity
-
Purification : High-vacuum distillation (10 mmHg) at 180–200°C removes residual solvents and unreacted SnCl.
Analytical Validation of this compound
Mass Spectrometry
Nuclear Magnetic Resonance (NMR)
-
H NMR : Absence of signals in the aromatic region (δ 7.0–7.5 ppm) confirms complete deuteration.
-
H NMR : Peaks at δ 7.0–7.5 ppm verify deuterium incorporation.
Infrared (IR) Spectroscopy
Challenges and Mitigation Strategies
Deuterium Loss During Synthesis
Cost of Deuterated Reagents
Comparative Data: Deuteration Impact on Physical Properties
Q & A
Q. How can researchers optimize ligand-exchange reactions in Sn(IV) coordination studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
